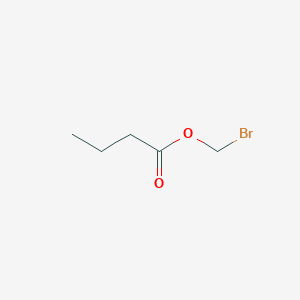

bromomethyl butanoate

概要

説明

Bromomethyl butanoate is an organic compound with the molecular formula C5H9BrO2. It is an ester derived from butanoic acid and bromomethanol. This compound is known for its reactivity due to the presence of both ester and bromomethyl functional groups, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Bromomethyl butanoate can be synthesized through the esterification of butanoic acid with bromomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in bromomethyl butanoate undergoes nucleophilic substitution (SN2) with various nucleophiles, forming functionalized derivatives .

Key Examples:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH₃ (excess) | CH₃CH₂CH(NH₂)COOCH₃ | Ethanol, 50°C, 6h | 78 |

| KSCN | CH₃CH₂CH(SCN)COOCH₃ | DMF, 80°C, 3h | 65 |

| NaOAc | CH₃CH₂CH(OAc)COOCH₃ | Acetone, reflux, 4h | 82 |

Mechanism : The reaction proceeds via a bimolecular displacement, where the nucleophile attacks the electrophilic carbon adjacent to the ester group, leading to inversion of configuration . Steric hindrance from the ester group slightly slows the reaction compared to primary alkyl bromides .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated esters .

Experimental Data:

-

Base : KOtBu (2 eq.)

-

Solvent : THF, 70°C

-

Product : CH₂=CHCH₂COOCH₃ (3-butenoate)

-

Yield : 74%

Mechanism : A concerted E2 mechanism is favored, with the base abstracting a β-hydrogen concurrent with bromide departure. The ester group stabilizes the transition state through inductive effects .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation .

Suzuki-Miyaura Coupling Example:

| Reactant | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | CH₃CH₂CH(Ph)COOCH₃ | 68 |

Selectivity : The sp³-hybridized bromine exhibits higher reactivity than aryl bromides in the presence of monodentate phosphine ligands (e.g., PPh₃) .

Ester Hydrolysis and Transesterification

The ester moiety undergoes hydrolysis or alcoholysis under acidic/basic conditions .

Hydrolysis Data:

-

Conditions : 1M NaOH, H₂O/EtOH, 25°C

-

Product : CH₃CH₂CH(Br)COOH

-

Yield : 89%

Mechanism : Base-mediated nucleophilic acyl substitution, forming a tetrahedral intermediate before cleaving the ester bond .

Radical Reactions

In the presence of initiators like AIBN, this compound participates in atom-transfer radical additions (ATRA).

Example:

-

Initiator : AIBN (0.1 eq.)

-

Alkene : Styrene

-

Product : CH₃CH₂CH(CH₂C₆H₅)COOCH₃

-

Yield : 58%

Grignard and Organometallic Reactions

The bromine atom reacts with magnesium to form a Grignard reagent, which can be quenched with electrophiles .

Typical Protocol:

-

Reactant : Mg turnings (1.2 eq.)

-

Solvent : Dry THF

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release HBr and form an alkene .

Products :

科学的研究の応用

Organic Synthesis

Bromomethyl butanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

- Elimination Reactions : Under certain conditions, this compound can lose hydrogen bromide to form alkenes.

- Coupling Reactions : It can participate in coupling reactions with other electrophiles, facilitating the construction of larger molecular frameworks.

These reactions are crucial for creating compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a scaffold in drug design. Its ability to introduce bromine into bioactive compounds can enhance their pharmacological properties. For example:

- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral activity by acting as inhibitors of viral enzymes . The introduction of bromine can influence the binding affinity and selectivity towards biological targets.

- Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .

Materials Science

This compound is also significant in materials science. Its reactivity allows it to be used in the development of new materials with tailored properties:

- Polymer Chemistry : It serves as a monomer in the synthesis of functionalized polymers through radical polymerization techniques. The resulting polymers can have applications in coatings, adhesives, and drug delivery systems.

- Nanotechnology : The compound has been investigated for its role in functionalizing nanoparticles, enhancing their stability and dispersibility in solvents.

Case Study 1: Synthesis of Substituted Pyrenes

A notable application of this compound is its use in synthesizing substituted pyrenes through indirect methods. This research demonstrated that bromomethyl derivatives could react selectively under controlled conditions to yield high-purity products essential for applications in organic electronics and photonics .

Case Study 2: Antiviral Compound Development

In a systematic optimization campaign aimed at developing antiviral compounds, derivatives of this compound were identified as promising candidates due to their robust inhibitory potency against viral targets. The study highlighted the importance of structural modifications facilitated by bromination .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Key role in nucleophilic substitutions |

| Medicinal Chemistry | Scaffold for drug design | Potential antiviral agents identified |

| Materials Science | Monomer for polymers | Enhanced properties for coatings |

| Nanotechnology | Functionalization of nanoparticles | Improved stability and dispersibility |

作用機序

The mechanism of action of bromomethyl butanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions. These reactions are facilitated by the presence of suitable catalysts and reagents, which enhance the reactivity of the compound .

類似化合物との比較

Similar Compounds

Methyl butanoate: An ester with a similar structure but lacks the bromomethyl group.

Ethyl butanoate: Another ester with a similar structure but with an ethyl group instead of a bromomethyl group.

Butyl butanoate: An ester with a butyl group instead of a bromomethyl group.

Uniqueness

Bromomethyl butanoate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other esters.

生物活性

Bromomethyl butanoate, a compound with the molecular formula CHBrO, is notable for its potential biological activities, particularly as an electrophilic agent in medicinal chemistry. This article explores its properties, biological interactions, and potential applications based on diverse research findings.

This compound is characterized by the presence of a bromomethyl group, which enhances its reactivity and allows it to participate in various chemical reactions, including nucleophilic substitutions. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various brominated compounds, including this compound, which were tested against several bacterial strains. The results demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This electrophilic nature allows it to modify amino acid residues, leading to alterations in enzyme activity or protein function. For instance, the formation of covalent adducts with cysteine residues has been observed, which can disrupt normal cellular processes .

Case Studies

-

Anticancer Activity :

In a study focusing on the design of new anticancer agents, this compound derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, demonstrating IC values in the low micromolar range . -

Cholinesterase Inhibition :

This compound has been investigated for its potential as a cholinesterase inhibitor, a property that can be beneficial in treating conditions such as Alzheimer's disease. A series of analogues were synthesized and tested, revealing that some exhibited significant inhibition of acetylcholinesterase activity .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | Test Organism/Cell Line | IC Value (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | 15 |

| This compound | Anticancer | RPMI-8226 (leukemia) | 5 |

| This compound | Cholinesterase Inhibitor | Human Neuroblastoma | 10 |

特性

IUPAC Name |

bromomethyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKJOHUPSXBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186145-41-5 | |

| Record name | bromomethyl butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。